molecular formula C6H10O7 B10777979 4-Deoxyglucarate

4-Deoxyglucarate

Cat. No.: B10777979
M. Wt: 194.14 g/mol
InChI Key: WZLURCXZSPTANB-YVZJFKFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a six-carbon backbone with multiple hydroxyl groups, making it a versatile molecule in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The reaction involves the removal of water molecules from D-glucarate, facilitated by the enzyme D-glucarate dehydratase . This enzyme catalyzes the conversion of D-glucarate to this compound under specific conditions, typically involving a buffered solution at a controlled pH and temperature .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to this compound. The fermentation process is optimized for yield and efficiency, involving controlled fermentation conditions and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Deoxyglucarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as D-glucarate dehydratase, which catalyzes its conversion into other metabolites. These metabolites then enter various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the oxidative degradation pathway of hexuronic acids, leading to the formation of α-keto-glutarate, a key intermediate in the citric acid cycle. This makes it a crucial compound in both metabolic research and industrial applications .

Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,3S,5S)-2,3,5-trihydroxyhexanedioic acid

InChI

InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1

InChI Key

WZLURCXZSPTANB-YVZJFKFKSA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)[C@@H](C(=O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)C(C(=O)O)O

Origin of Product

United States

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